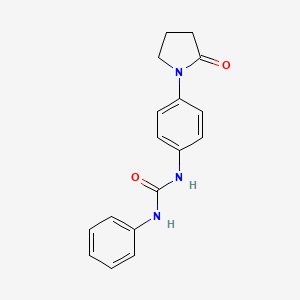1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea
CAS No.: 923102-61-8
Cat. No.: VC5643188
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923102-61-8 |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.342 |
| IUPAC Name | 1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |
| Standard InChI | InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22) |
| Standard InChI Key | QCESJJMWFBHXAM-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, reflects its key structural features:
-
Phenylurea core: A urea group bridges two aromatic rings.
-
2-Oxopyrrolidin-1-yl substituent: A five-membered lactam ring (pyrrolidinone) attached to the para position of one phenyl group.
The molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol. The presence of the pyrrolidinone ring introduces a polar lactam moiety, which enhances hydrogen-bonding potential and conformational rigidity compared to simpler diarylureas .
Table 1: Comparative Physicochemical Properties of Selected Diarylurea Derivatives
*Estimated via computational tools (e.g., ChemAxon), as experimental data for the target compound is unavailable.
Synthetic Methodologies
General Synthesis of Diarylureas
The synthesis of 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea likely follows established routes for diarylureas, which typically involve:
-
Formation of the pyrrolidinone ring: Cyclization of γ-aminobutyric acid derivatives or coupling of preformed pyrrolidinone intermediates .
-
Functionalization of the phenyl ring: Introduction of the pyrrolidinone moiety via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .
-
Urea bond formation: Reaction of an aryl isocyanate (e.g., phenyl isocyanate) with a substituted aniline (e.g., 4-(2-oxopyrrolidin-1-yl)aniline) in anhydrous solvents like dichloromethane or toluene, often catalyzed by bases such as triethylamine .
Key Reaction:
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to enhance yield and purity. Purification techniques such as recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) are critical for obtaining pharmaceutical-grade material .
Biological Activities and Mechanisms
Enzyme Inhibition
Diarylureas with pyrrolidinone substituents exhibit potent inhibitory activity against kinases and proteases. For example:
-
Kinase inhibition: Analogous compounds (e.g., apixaban intermediates) target Factor Xa, a key enzyme in the blood coagulation cascade .
-
Carbonic anhydrase inhibition: The urea moiety facilitates zinc coordination in the enzyme’s active site, as demonstrated in structurally related sulfonamide derivatives.
Table 2: Biological Activity of Selected Analogs
Applications in Research and Development
Medicinal Chemistry
-
Lead optimization: The pyrrolidinone moiety improves target binding affinity and metabolic stability compared to non-cyclic analogs .
-
Fragment-based drug design: Used as a scaffold for developing inhibitors of protein-protein interactions .
Material Science
-
Supramolecular assemblies: The urea group facilitates hydrogen-bonded networks, enabling applications in crystal engineering .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume